Enantiomeric Configuration Defines Pharmacopoeial Relevance for Captopril Impurity Profiling
The European Pharmacopoeia (EP) defines Captopril Impurity D explicitly as the racemic (2RS)-3-bromo-2-methylpropanoic acid, which comprises both (S)- and (R)-enantiomers . The single (2S)-enantiomer (CAS 81026-68-8) is thus the predominant stereoisomer responsible for the impurity's chromatographic signal when originating from the S-configured starting material. Using the enantiopure (2S)-compound as a reference standard allows unambiguous identification and quantification of the S-specific impurity pathway, whereas the racemic standard cannot resolve the contribution of each enantiomer to the impurity profile .
| Evidence Dimension | Stereochemical identity as a pharmacopoeial impurity reference |
|---|---|
| Target Compound Data | (2S)-3-bromo-2-methylpropanoic acid, CAS 81026-68-8, single enantiomer |
| Comparator Or Baseline | (2RS)-3-bromo-2-methylpropanoic acid, CAS 56970-78-6, racemic mixture (Captopril EP Impurity D) |
| Quantified Difference | Stereoisomeric purity: >98% chemical purity reported for the (2S)-enantiomer vs. the racemate, which contains 50% of the undesired (R)-enantiomer by definition. |
| Conditions | EP reference standard specification; purity data from supplier Certificate of Analysis (Leyan, ChemicalBook). |
Why This Matters
For pharmaceutical impurity profiling, only the enantiopure (2S)-form can serve as a specific marker for chirality-related degradation or synthesis byproducts, enabling accurate regulatory compliance.
